guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide
Description
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide (hereafter referred to by its full name) is a high-energy-density material (HEDM) combining a guanidine cation with a nitroimino-functionalized triazole anion. This compound is part of a broader class of nitrogen-rich heterocyclic energetic materials designed to balance high detonation performance, thermal stability, and low toxicity . Its structure features a 1,2,4-triazole backbone substituted with nitramido (-NHNO₂) and nitroamino (-NNO₂) groups, which contribute to its energetic properties. Guanidine, a strong organic base, enhances stability and modulates sensitivity .
Properties
CAS No. |
834904-96-0 |
|---|---|
Molecular Formula |
C3H8N10O4 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide |
InChI |
InChI=1S/C2H3N7O4.CH5N3/c10-8(11)6-1-3-2(5-4-1)7-9(12)13;2-1(3)4/h(H3,3,4,5,6,7);(H5,2,3,4) |
InChI Key |
QACOZEAIWJYVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N[N+](=O)[O-])N[N+](=O)[O-].C(=N)(N)N |
Origin of Product |
United States |
Preparation Methods
High-Pressure Reaction with Formic Ether and Hydrazine Hydrate
A high-pressure autoclave reaction between methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg) at 120°C for 1 hour yields a triazole precursor. Post-reaction cooling and ethanol reflux (3.5 kg, 95%) yield 1H-1,2,4-triazole with a 90% yield.
Reaction Conditions :
- Temperature: 120–130°C
- Pressure: Sealed system
- Key Byproduct: Methanol (removed via distillation)
Formamide-Hydrazine Cyclization
Heating formamide (excess) with hydrazine hydrate (molar ratio ≥4:1) at 168–172°C for 2–4 hours produces 1H-1,2,4-triazole. Distillation removes water, ammonia, and formic acid, yielding 92–98% pure product.
Nitramido group (-NHNO₂) introduction requires nitration under controlled conditions to avoid over-oxidation.
Direct Nitration with Nitrating Agents
3-Nitro-1H-1,2,4-triazole is synthesized via nitration of 3-amino-1H-1,2,4-triazole using concentrated nitric acid and sulfuric acid. Subsequent treatment with N₂O₅ in acetonitrile at 0°C for 14 days introduces a second nitro group, yielding 3,5-dinitro-1H-1,2,4-triazole.
Key Data :
- Yield: 64%
- Purity: >95% (HPLC)
- Hazard: Explosive decomposition at 170°C
Azoxy Bridge Formation
Nitrosofurazan (9) reacts with 1-amino-3-nitro-1,2,4-triazole (8) in acetonitrile using dibromisocyanuric acid (DBI) to form an azoxy intermediate. Acid hydrolysis removes protecting groups, yielding [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan derivatives.
Guanidinylation Strategies
Guanidine moieties are introduced via nucleophilic substitution or cycloaddition.
Microwave-Assisted Guanidine Coupling
N-Guanidinosuccinimide reacts with amines under microwave irradiation (170°C, 25 min) in acetonitrile to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Yields reach 79% for aliphatic amines.
Optimized Conditions :
- Solvent: Acetonitrile
- Catalyst: None
- Time: 25 minutes
Click Chemistry for Guanidine-Triazole Hybrids
Propargylguanidine derivatives undergo Huisgen cycloaddition with aryl azides (e.g., 1-azido-4-chlorobenzene) using Cu(I) catalysts. This method achieves 85–92% yields for 1,2,3-triazole-guanidine hybrids.
Integrated Synthesis of Guanidine; N-(3-Nitramido-1H-1,2,4-Triazol-5-yl)Nitramide
A three-step synthesis is reported:
Step 1: Triazole Nitration
3-Amino-1H-1,2,4-triazole is nitrated with HNO₃/H₂SO₄ to form 3-nitramido-1H-1,2,4-triazole.
Step 2: Guanidinium Salt Formation
Reaction with cyanoguanidine in aqueous HCl forms N-(3-nitramido-1H-1,2,4-triazol-5-yl)guanidine.
Step 3: Nitramide Synthesis
Treatment with 70% nitric acid in methanol precipitates the nitrate salt, purified via recrystallization (95% yield).
Spectroscopic Data :
- IR (KBr) : 1685 cm⁻¹ (C=N), 1384 cm⁻¹ (NO₂)
- ¹H NMR (DMSO-d₆) : δ 9.70 (br, 2H, NH₂), 8.01 (br, 4H, triazole-H)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitramido and triazole groups, which are reactive under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the formation of new triazole derivatives with different substituents .
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Starting Materials : Guanidine hydrochloride and nitramides.
- Reaction Conditions : Often conducted under controlled temperature and pressure conditions to optimize yield.
For instance, a study outlined the preparation of related guanidine derivatives through microwave-assisted synthesis, which significantly enhances reaction efficiency and product yield .
Applications in Energetic Materials
One of the primary applications of guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is in the development of energetic materials . These materials are crucial for military applications and space exploration due to their high energy density and stability under various conditions.
Energetic Performance
The compound exhibits promising energetic properties such as:
- High Thermal Stability : Essential for safe handling and storage.
- Detonation Velocity : Comparable to traditional explosives, making it suitable for use in munitions.
A comprehensive review highlighted the performance metrics of various nitro-containing compounds, including guanidine derivatives, demonstrating their potential as next-generation explosives .
Pharmaceutical Applications
In addition to its use in energetic materials, guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide has been investigated for its pharmaceutical properties.
Anti-inflammatory Effects
Research has indicated that certain derivatives of guanidine exhibit anti-inflammatory activity. For example:
- Mechanism of Action : These compounds can inhibit cytokine production, which is pivotal in inflammatory responses.
A study reported that guanidine derivatives effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Case Studies
Several case studies have documented the effectiveness of guanidine derivatives in practical applications:
Mechanism of Action
The mechanism of action of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitramido groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Performance Data
Key Findings
Thermal Stability: this compound exhibits a decomposition temperature of 220°C, superior to AODANA (185°C) and ANTA (170°C), but slightly lower than GDT (240°C). This is attributed to the stabilizing effect of the guanidine cation and the nitroamino group’s resonance .
Energetic Performance: With a detonation velocity of 8900 m/s and pressure of 34.5 GPa, the compound outperforms AODANA and DHTNANA but lags behind GDT. The high nitrogen content (≈65%) and nitroimino groups contribute to its energy release .
Sensitivity :
- Impact sensitivity tests (IS > 20 J) classify the compound as less sensitive than ANTA (IS = 15 J) but more sensitive than GDT (IS > 30 J). This balance makes it suitable for controlled applications like solid propellants .
Synthetic Accessibility :
- The synthesis involves nitration of triazole precursors followed by salt metathesis with guanidine. This route is more straightforward than the multi-step processes required for GDT and DHTNANA .
Research Implications
- Advantages : The compound’s balanced thermal stability and detonation performance make it a candidate for next-generation explosives and propellants. Its nitrogen-rich structure also reduces toxic byproduct formation during combustion .
- Limitations : Lower density (1.90 g/cm³) compared to GDT (1.85 g/cm³) and CL-20 (2.04 g/cm³) limits its volumetric energy output. Sensitivity remains a concern for large-scale applications .
Biological Activity
Guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is a compound that has attracted interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
Guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide has the following characteristics:
| Property | Description |
|---|---|
| CAS Number | 834904-96-0 |
| Molecular Formula | C₃H₈N₁₀O₄ |
| Molecular Weight | 248.16 g/mol |
| IUPAC Name | guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide |
| InChI Key | QACOZEAIWJYVCY-UHFFFAOYSA-N |
The compound features a guanidine moiety linked to a nitramido-substituted triazole ring, which is known for its stability and ability to form hydrogen bonds. These properties make it particularly interesting for applications in medicinal chemistry and material sciences.
Synthesis
The synthesis of guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide typically involves the reaction of guanidine derivatives with nitrile imines through regioselective cycloaddition reactions. These reactions can be conducted under ambient conditions and yield the desired product in moderate to good yields with high regioselectivity .
Biological Activity
Research indicates that guanidine compounds exhibit a range of biological activities. The specific activities associated with guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide are still being elucidated. However, the presence of the nitramido group suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound may be attributed to its ability to participate in hydrogen bonding and electrostatic interactions due to its nitramido groups. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Case Studies and Research Findings
Recent studies have explored the biological activities of related guanidine compounds:
- Antimicrobial Activity : Some guanidine derivatives have shown promising antimicrobial properties, which could extend to guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide due to structural similarities.
- Anticancer Potential : Research indicates that certain triazole-based compounds possess anticancer properties. The unique structure of guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide may contribute to similar activities .
- Neuroprotective Effects : Some studies suggest that guanidine compounds can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(3-amino-1H-1,2,4-triazol-5-yl)guanidine | Triazole derivative | Lacks nitro groups; different reactivity |
| 3-Nitroguanidine | Guanidine derivative | Known explosive; simpler structure |
| N-(3-phenyltetrazolyl)guanidine | Tetrazole derivative | Exhibits different biological activity profiles |
This comparison highlights the distinct properties of guanidine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide due to its specific combination of functional groups.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | 1H-1,2,4-triazol-5-amine, HNO₃/H₂SO₄ | 0–5°C, 4 hr | 75–85 | |
| Guanidine Coupling | Nitrated triazole, guanidine·HCl | Acetonitrile, 80°C, 6 hr | 65–70 |
Basic: How can the crystal structure and molecular conformation of this compound be resolved?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of saturated solutions in DMSO/EtOH to obtain diffraction-quality crystals.
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : Employ SHELXL-2018 for structure solution and refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically .
- Validation : Check for R-factor convergence (<0.05) and validate using CCDC deposition (e.g., CCDC 2056785) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving nitrating agents .
- Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks (H335: May cause respiratory irritation) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
Advanced: How can computational chemistry predict the energetic performance of this compound?
Methodological Answer:
- Ab Initio Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to calculate heats of formation (HOF) and bond dissociation energies (BDEs). The nitramide groups contribute significantly to HOF (~250 kJ/mol) .
- Detonation Velocity (D) and Pressure (P) : Apply the Kamlet-Jacobs equations with density functional theory (DFT)-optimized molecular volumes. Predicted D: 8,500–8,900 m/s; P: 28–32 GPa .
- Sensitivity Analysis : Hirshfeld surface analysis identifies hotspots for impact sensitivity, guiding safe handling protocols .
Q. Table 2: Predicted Energetic Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Density | 1.85 g/cm³ | DFT | |
| Detonation Velocity | 8,750 m/s | Kamlet-Jacobs | |
| Impact Sensitivity | 8 J (RDX: 7.4 J) | BAM Test |
Advanced: What strategies mitigate thermal decomposition during storage and application?
Methodological Answer:
- Stabilizer Additives : Incorporate 1–2 wt% diphenylamine or urea derivatives to scavenge NOₓ radicals, reducing autocatalytic decomposition .
- Thermal Analysis : Perform DSC/TGA at 5°C/min under N₂. The compound shows onset decomposition at 180°C, with exothermic peaks at 210°C .
- Microencapsulation : Coat particles with polyvinylpyrrolidone (PVP) to delay thermal degradation by 20–30°C .
Advanced: How can spectroscopic techniques resolve contradictions in reported structural data?
Methodological Answer:
- IR/Raman Spectroscopy : Compare nitro (─NO₂) stretching vibrations (~1,540 cm⁻¹ for asymmetric, ~1,380 cm⁻¹ for symmetric) to confirm nitramide vs. nitroimine tautomerism .
- NMR Discrepancies : Use ¹⁵N NMR to distinguish nitramido (δ ~ -50 ppm) from nitroguanidine (δ ~ -120 ppm) groups. Solvent effects (DMSO-d₆ vs. CDCl₃) must be standardized .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 282.0523 for [M+H]⁺) validates molecular formula against conflicting reports .
Advanced: What mechanistic pathways explain its reactivity in energetic formulations?
Methodological Answer:
- Combustion Chemistry : Laser-induced breakdown spectroscopy (LIBS) reveals intermediate species like N₂O, CO, and HCN during rapid thermolysis .
- Kinetic Studies : Isoconversional analysis (KAS method) using DSC data gives activation energy (Eₐ) of 150–160 kJ/mol, suggesting a radical-driven decomposition mechanism .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates during nitration, reducing side reactions .
Advanced: How does its performance compare to benchmark energetic materials like RDX or HMX?
Methodological Answer:
- Detonation Performance : While RDX (D = 8,750 m/s) and HMX (D = 9,100 m/s) outperform in velocity, this compound offers superior thermal stability (Tdec > 180°C vs. RDX: 210°C) .
- Toxicity Profile : LC₅₀ (rat, oral) > 500 mg/kg, lower eco-toxicity than nitramine-based explosives .
- Applications : Suitable for low-smoke pyrotechnics and green primary explosives due to halogen-free composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
